Methyl azepane-2-carboxylate
Overview
Description
“Methyl azepane-2-carboxylate” is a chemical compound with the molecular formula C8H15NO2 . It is also known as “methyl azepane-2-carboxylate hydrochloride” with a CAS Number of 34459-10-4 . The molecular weight of the hydrochloride form is 193.67 .
Synthesis Analysis
A practical and straightforward methodology towards the synthesis of non-fused N-aryl azepane derivatives with diversity has been described . These Pd/LA-catalyzed reactions proceed smoothly under extremely mild conditions with ample reaction scope and CO2 as the byproduct . The resulting products can be easily converted into a range of highly functionalized azepanes .
Chemical Reactions Analysis
The Pd/LA-catalyzed reactions used in the synthesis of non-fused N-aryl azepane derivatives proceed smoothly under extremely mild conditions . DFT calculations revealed the details of the reaction pathway and the origin of this unusual exclusive [5 + 2] rather than empirical [3 + 2] annulation process .
Scientific Research Applications
1. Structural Analysis
Methyl azepane-2-carboxylate is notable for its complex structural characteristics. The compound exhibits a unique tetracyclic system, which includes three five-membered rings (2-pyrrolidinone, tetrahydrofuran, and dihydrofuran) and one seven-membered ring (azepane). The molecular structure shows distinctive conformations, such as envelope conformations for the five-membered rings and a chair conformation for the azepane ring, highlighting its intricate molecular geometry (Toze et al., 2015).
2. Synthesis in Drug Discovery
In drug discovery, methyl azepane-2-carboxylate derivatives are synthesized for their potential application in therapeutic agents. A robust asymmetric synthesis method has been developed for these derivatives, focusing on flexibility for elaboration and suitability for large-scale preparation. This synthesis process is critical in producing flexible and stereochemically defined compounds, which are valuable in pharmaceutical research (Wishka et al., 2011).
3. Protein Kinase Inhibition
Methyl azepane-2-carboxylate derivatives have been evaluated for their inhibitory activity against protein kinases. This research is significant for developing new therapeutic agents, particularly for diseases where protein kinase activity is a critical factor. The study of these compounds' binding interactions and conformational changes provides insights into their potential as kinase inhibitors (Breitenlechner et al., 2004).
4. Medicinal Chemistry and Drug Design
Azepane-based compounds, including methyl azepane-2-carboxylate derivatives, are a hot topic in medicinal chemistry due to their diverse pharmacological properties. They have been incorporated into various therapeutic applications, such as anti-cancer, anti-tubercular, anti-Alzheimer's, and antimicrobial agents. The development of new azepane-containing analogs focuses on reducing toxicity, lowering costs, and increasing activity, making them significant in the discovery of new drugs (Zha et al., 2019).
5. Ionic Liquid Applications
Methyl azepane-2-carboxylate is used in synthesizing a new family of room-temperature ionic liquids. These transformations are particularly relevant for mitigating the disposal issues in the polyamide industry, as azepane is a coproduct in these processes. The resulting azepanium ionic liquids show promise as alternatives to volatile organic compounds, with applications in various industrial and environmental settings (Belhocine et al., 2011).
Safety And Hazards
properties
IUPAC Name |
methyl azepane-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-11-8(10)7-5-3-2-4-6-9-7/h7,9H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVNASBFHUYHYAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCCCN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00544631 | |
Record name | Methyl azepane-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00544631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl azepane-2-carboxylate | |
CAS RN |
5228-33-1 | |
Record name | Methyl azepane-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00544631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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